N-ethyl-N-(morpholin-2-ylmethyl)ethanamine

描述

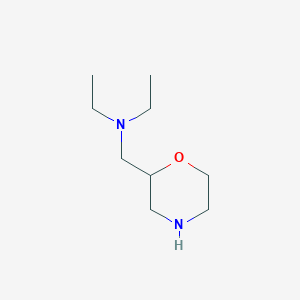

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-ethyl-N-(morpholin-2-ylmethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-3-11(4-2)8-9-7-10-5-6-12-9/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGQKQNGLLJXUJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1CNCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50398540 | |

| Record name | N-Ethyl-N-[(morpholin-2-yl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122894-66-0 | |

| Record name | N-Ethyl-N-[(morpholin-2-yl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Ethyl N Morpholin 2 Ylmethyl Ethanamine and Its Derivatives

Strategies for Core Structure Assembly

The formation of the morpholine (B109124) ring is a critical step in the synthesis of these compounds. Various strategies have been developed to construct this six-membered heterocycle, often focusing on the formation of key carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds.

Reductive Amination Approaches for C-N Bond Formation

Reductive amination is a versatile and widely used method for forming C-N bonds and can be applied to the synthesis of the target compound's precursors. organic-chemistry.org This reaction typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. For the synthesis of a precursor to N-ethyl-N-(morpholin-2-ylmethyl)ethanamine, a dialdehyde, which can be generated from the oxidation of a ribonucleoside, can undergo reductive amination with an alkylamine hydrochloride salt. nih.gov This process offers a pathway to substituted morpholine nucleoside derivatives under mild conditions. nih.gov

The choice of reducing agent is crucial for the success of the reductive amination. A variety of reagents can be employed, including borane complexes like pyridine-borane and 5-ethyl-2-methylpyridine borane (PEMB), which are effective for the reduction of the imine intermediate formed from ketones and aldehydes. researchgate.netescholarship.org Sodium borohydride in 2,2,2-trifluoroethanol is another effective system for the reductive alkylation of primary and secondary amines. organic-chemistry.org These methods provide a direct and efficient route to N-alkylated amines, a key structural feature of the target molecule. organic-chemistry.orgresearchgate.net

Mannich Reaction Applications in Analog Synthesis

The Mannich reaction is a three-component condensation reaction that involves an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. nih.govresearchgate.net This reaction is a powerful tool for the aminoalkylation of various substrates and has been extensively used in the synthesis of diverse morpholine derivatives. nih.govuobaghdad.edu.iqnih.gov

In the context of synthesizing analogs, a substrate containing an active hydrogen can be reacted with formaldehyde and morpholine to introduce a morpholinomethyl group. japsonline.com For example, asymmetrical mono-carbonyl analogs of curcumin have been functionalized with a morpholine Mannich base substituent. japsonline.com Similarly, 8-hydroxyquinolines can be aminomethylated using morpholine and formaldehyde. nih.gov The reaction typically proceeds under mild conditions and provides a direct route to complex molecules containing the morpholine moiety. ijpsr.com

Table 1: Examples of Mannich Reaction Conditions for Morpholine Derivatives

| Substrate | Amine | Aldehyde | Solvent | Conditions | Reference |

| Asymmetrical Mono-carbonyl Curcumin Analog | Morpholine | Formaldehyde (37%) | Ethanol | Reflux, 3-7 h | japsonline.com |

| 8-Hydroxyquinoline | Morpholine | Formalin | Ethanol | Stir, 12 h, r.t. | nih.gov |

| N-phenylacetamide | Morpholine | Substituted Benzaldehydes | N/A | N/A | ijpsr.com |

This table is interactive and represents a summary of conditions reported in the cited literature.

Ring Opening Reactions Involving Morpholine Precursors

The construction of the morpholine ring can be achieved through the ring-opening of strained heterocyclic precursors, such as aziridines or oxiranes. researchgate.net A regio- and stereoselective strategy involves the SN2-type ring opening of activated aziridines with haloalcohols in the presence of a Lewis acid. nih.gov The resulting haloalkoxy amine intermediate then undergoes a base-mediated intramolecular cyclization to yield the substituted morpholine. nih.gov

Another approach utilizes the ring-opening of 2-tosyl-1,2-oxazetidine with α-formyl esters, promoted by an organic base. acs.orgnih.gov This reaction proceeds through a cascade sequence where the initial ring-opening is followed by a spontaneous ring closure to form a stable morpholine hemiaminal. acs.org These methods offer precise control over the stereochemistry of the final morpholine product. nih.gov

Condensation Reactions for Heterocyclic Scaffold Formation

Condensation reactions provide a direct pathway to the morpholine scaffold from acyclic precursors. A common method involves the dehydration of bis(2-hydroxyethyl)amines, which can be achieved by heating in the presence of a strong acid like sulfuric acid or polyphosphoric acid. researchgate.net This intramolecular cyclization forms the core morpholine ring structure.

Another strategy is the palladium-catalyzed carboamination of O-allyl ethanolamine derivatives with aryl or alkenyl halides. nih.gove3s-conferences.org This key step allows for the synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. nih.gov The process involves the initial synthesis of the O-allyl ethanolamine substrate, followed by the palladium-catalyzed cyclization to form the desired morpholine heterocycle. nih.gove3s-conferences.org

Functional Group Interconversions and Derivatization

Once the core morpholine structure is established, further modifications can be made through functional group interconversions. Alkylation and acylation are common strategies to introduce or modify substituents on the nitrogen atom of the morpholine ring.

Alkylation and Acylation Strategies

N-alkylation of the morpholine nitrogen can be achieved through various methods. Reductive amination, as previously discussed, is a primary method for introducing alkyl groups. chemrxiv.org Additionally, direct alkylation using alkyl halides can be employed. The reaction of a morpholine derivative with an alkyl halide, often in the presence of a base, leads to the formation of the N-alkylated product. chemrxiv.org

N-acylation involves the reaction of the morpholine nitrogen with an acylating agent, such as an acyl chloride or an anhydride, to form an N-acyl morpholine, also known as a morpholine amide. thieme-connect.com These morpholine amides can serve as versatile intermediates in organic synthesis. They can be used as acylating agents themselves, reacting with organometallic reagents like Grignard or organolithium reagents in a Weinreb-type mono-addition to form ketones. thieme-connect.com

Synthesis of Metal Complexes with this compound-Related Ligands

The potential of a molecule to act as a ligand in the formation of metal complexes is dependent on the presence of donor atoms (such as nitrogen and oxygen) that can coordinate to a metal center. This compound possesses three potential donor sites: the two nitrogen atoms of the ethylamine (B1201723) and morpholine moieties, and the oxygen atom of the morpholine ring. This structure suggests that it could theoretically function as a chelating ligand, binding to a metal ion to form a stable complex.

However, despite its structural potential, the scientific community has yet to publish research on the successful synthesis and characterization of metal complexes involving this specific ligand. Consequently, there is no data available on reaction conditions, the types of metals that may form complexes with this ligand, or the structural and electronic properties of any resulting coordination compounds.

Further research would be necessary to explore the coordinating properties of this compound and to determine its utility in the synthesis of novel metal complexes. Such studies would typically involve reacting the ligand with various metal salts under different solvent and temperature conditions and characterizing the products using techniques like X-ray crystallography, spectroscopy (IR, UV-Vis), and magnetic susceptibility measurements.

Due to the lack of available research data, a data table of synthesized metal complexes cannot be provided at this time.

Advanced Analytical Characterization Methodologies in Academic Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are paramount in determining the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H-NMR Spectroscopy: In the ¹H-NMR spectrum of N-ethyl-N-(morpholin-2-ylmethyl)ethanamine, distinct signals corresponding to each unique proton environment are expected. The ethyl groups would likely present as a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (-CH₂-), a characteristic pattern for an ethyl group attached to a nitrogen atom. The protons of the morpholine (B109124) ring would exhibit more complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The methylene bridge protons (-CH₂-) connecting the morpholine and the diethylamine moieties would also show a distinct signal. Protons on carbons adjacent to the nitrogen and oxygen atoms are expected to be deshielded and thus appear at a higher chemical shift (downfield) nih.govlibretexts.orgcompoundchem.comchemistrysteps.com.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. For this compound, nine distinct signals would be anticipated, corresponding to the nine carbon atoms in the structure. The chemical shifts of the carbon atoms are influenced by the electronegativity of the neighboring atoms. Carbons bonded to nitrogen and oxygen will be deshielded and appear at a lower field. For instance, the carbons of the morpholine ring adjacent to the oxygen and nitrogen atoms would have characteristic chemical shifts nih.govnih.govresearchgate.net.

Expected NMR Data for this compound:

Interactive Data Table: Predicted ¹H-NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Ethyl CH₃ | 1.0 - 1.2 | Triplet |

| Ethyl CH₂ | 2.4 - 2.6 | Quartet |

| Morpholine Ring CH₂-N | 2.5 - 2.8 | Multiplet |

| Morpholine Ring CH₂-O | 3.5 - 3.8 | Multiplet |

| Morpholin-2-yl CH | 2.8 - 3.1 | Multiplet |

| N-CH₂-Morpholine | 2.3 - 2.5 | Multiplet |

Interactive Data Table: Predicted ¹³C-NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Ethyl CH₃ | 10 - 15 |

| Ethyl CH₂ | 45 - 50 |

| Morpholine C-N | 50 - 55 |

| Morpholine C-O | 65 - 70 |

| Morpholin-2-yl C | 55 - 60 |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

GC-MS: Gas Chromatography-Mass Spectrometry combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a volatile compound like this compound, GC-MS can be used for both identification and quantification. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak, albeit potentially of low intensity, and a series of fragment ions. Common fragmentation pathways for amines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom), which would lead to the formation of stable iminium ions libretexts.org. For this specific molecule, fragmentation of the bond between the morpholine ring and the methylene bridge, or cleavage of the ethyl groups from the nitrogen, would be anticipated.

HR-MS: High-Resolution Mass Spectrometry provides a very accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. This is a crucial step in confirming the molecular formula of a newly synthesized compound.

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry is a highly sensitive and selective technique used for the analysis of complex mixtures. For a non-volatile or thermally labile compound, LC-MS/MS is the method of choice. The compound would first be separated by liquid chromatography and then introduced into the mass spectrometer. In tandem mass spectrometry, a specific ion (often the protonated molecule, [M+H]⁺) is selected and then fragmented to produce a characteristic fragmentation pattern, which can be used for structural confirmation and quantification acs.orgnih.govwaters.com. The fragmentation of the protonated molecule in the gas phase can provide valuable structural information nih.gov.

Expected Mass Spectrometry Fragmentation Data:

Interactive Data Table: Predicted Key Mass Fragments

| m/z | Possible Fragment Structure |

|---|---|

| 172 | [M]⁺ (Molecular Ion) |

| 157 | [M - CH₃]⁺ |

| 143 | [M - C₂H₅]⁺ |

| 100 | [CH₂=N(C₂H₅)₂]⁺ |

| 86 | [C₄H₈NO]⁺ (Morpholine ring fragment) |

| 72 | [N(C₂H₅)₂]⁺ |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present in the molecule.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for C-H, C-N, and C-O-C bonds. The C-H stretching vibrations of the alkyl groups would appear in the region of 2850-3000 cm⁻¹. The C-O-C stretching of the morpholine ring would likely produce a strong absorption band in the 1100-1150 cm⁻¹ region. The C-N stretching vibrations of the tertiary amine would be observed in the 1000-1250 cm⁻¹ region, often as weaker bands nih.govresearchgate.netacs.orgchemicalbook.comvscht.cz.

Expected Infrared Absorption Data:

Interactive Data Table: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Alkyl) | 2850 - 3000 | Strong |

| C-O-C Stretch (Ether) | 1100 - 1150 | Strong |

| C-N Stretch (Tertiary Amine) | 1000 - 1250 | Medium-Weak |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for separating the components of a mixture and for assessing the purity of a compound.

As mentioned earlier, GC-MS is a powerful tool for the analysis of volatile compounds. In the context of purity assessment, GC can separate the target compound from any starting materials, byproducts, or other impurities. The retention time of the compound is a characteristic property under a specific set of chromatographic conditions. The mass spectrometer then provides confirmation of the identity of the peak corresponding to this compound and can be used to identify any impurities that are separated by the GC column nih.govasianpubs.orgnih.govresearchgate.netresearchgate.net. For amines, derivatization may sometimes be employed to improve chromatographic properties and sensitivity nih.gov.

For less volatile or thermally sensitive compounds, Liquid Chromatography-Mass Spectrometry is the preferred method for separation and purity assessment. A variety of LC columns and mobile phases can be used to achieve the desired separation. Reversed-phase chromatography is commonly used for the analysis of amines. The high sensitivity and selectivity of tandem mass spectrometry detection allow for the detection and identification of even trace-level impurities nih.govwaters.comsielc.comresearchgate.net.

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a fundamental and widely utilized technique in synthetic chemistry for qualitatively monitoring the progress of chemical reactions. nih.gov Its simplicity, speed, and low cost make it an indispensable tool for determining the optimal reaction time, checking for the presence of starting materials, and identifying the formation of products and byproducts. nih.govnmrmbc.com In the context of synthesizing this compound, TLC provides a rapid assessment of the reaction mixture.

The principle of TLC involves spotting the reaction mixture onto a stationary phase, typically a glass or aluminum plate coated with a thin layer of silica gel. The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent system, known as the mobile phase. The mobile phase ascends the plate via capillary action, and as it passes over the initial spot, it dissolves the mixture and carries it up the plate. nmrmbc.com Separation occurs based on the differential partitioning of the components between the stationary and mobile phases. Compounds with a higher affinity for the polar silica gel stationary phase travel shorter distances, resulting in a lower Retention Factor (Rƒ), while less polar compounds that are more soluble in the mobile phase travel further up the plate, exhibiting a higher Rƒ value.

For monitoring the synthesis of this compound, which possesses amine functionalities, a common practice involves using a solvent system that can effectively separate amines. A typical mobile phase could be a mixture of a relatively nonpolar solvent and a more polar solvent, with the addition of a small amount of a basic modifier like triethylamine or aqueous ammonia to prevent the streaking of amine spots on the acidic silica gel. researchgate.net For instance, a system of chloroform-methanol-ammonia could be employed. researchgate.net

The progress of the reaction is visualized by spotting the starting materials and the reaction mixture at different time intervals on the same TLC plate. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot corresponding to the product, this compound, will appear and intensify. The reaction is generally considered complete when the starting material spot is no longer visible. Visualization of the spots can be achieved under UV light if the compounds are UV-active, or by staining the plate with a chemical reagent such as potassium permanganate or iodine vapor.

The following interactive table outlines a hypothetical TLC analysis for monitoring the synthesis of this compound.

| Time Point | Starting Material 1 (Rƒ) | Starting Material 2 (Rƒ) | Product (Rƒ) | Observations |

| 0 hr | 0.65 | 0.20 | - | Strong spots for both starting materials are present. |

| 2 hr | 0.65 | 0.20 | 0.45 | Spots for starting materials have diminished; a new product spot is clearly visible. |

| 4 hr | 0.65 | - | 0.45 | The spot for Starting Material 2 is absent; the spot for Starting Material 1 is faint. The product spot has intensified. |

| 6 hr | - | - | 0.45 | Spots for starting materials are no longer detectable. A single, strong product spot is observed. |

Rƒ values are hypothetical and depend on the specific TLC conditions (stationary phase, mobile phase, temperature).

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for the characterization of new chemical entities, providing quantitative information about the elemental composition of a compound. It is employed to determine the percentage by weight of carbon (C), hydrogen (H), nitrogen (N), and other elements within a molecule. This data is crucial for verifying the empirical formula of a synthesized compound, such as this compound, and serves as a critical measure of its purity. nih.gov

The procedure involves the complete combustion of a precisely weighed small sample of the pure compound in an oxygen-rich atmosphere at high temperatures. The combustion process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides, which are subsequently reduced back to N₂. These combustion products are then passed through a series of detectors, typically using gas chromatography, which quantify the amounts of each gas produced. From these amounts, the percentage of each element in the original sample is calculated.

For a newly synthesized batch of this compound, the experimentally determined percentages of C, H, and N are compared against the theoretical values calculated from its molecular formula. The molecular formula for this compound is C₉H₂₀N₂O. The theoretical elemental composition is calculated based on the atomic masses of the constituent elements and the molecular weight of the compound.

In academic and peer-reviewed publications, it is a widely accepted criterion that the experimental elemental analysis values must be within ±0.4% of the calculated theoretical values to be considered evidence of the compound's purity and correct composition. researchgate.net

The table below presents the calculated theoretical elemental composition for this compound and provides a column for hypothetical experimental results for comparison.

| Element | Theoretical % | Experimental % (Hypothetical) | Difference (%) |

| Carbon (C) | 62.75% | 62.91% | +0.16 |

| Hydrogen (H) | 11.70% | 11.58% | -0.12 |

| Nitrogen (N) | 16.26% | 16.15% | -0.11 |

| Oxygen (O) | 9.29% | - | - |

(Note: Oxygen is typically determined by difference and not directly measured in standard CHN analysis.)

The close correlation between the theoretical and hypothetical experimental values in the table would strongly support the successful synthesis and purification of the target compound, this compound.

Medicinal Chemistry Principles and Structure Activity Relationship Sar Studies

Rational Design of Bioactive Compounds Containing the Morpholine (B109124) Moiety

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of bioactive molecules due to its favorable physicochemical and metabolic properties. nih.govresearchgate.net Its inclusion is a rational design strategy intended to improve a compound's pharmacokinetic and pharmacodynamic profile.

Key properties of the morpholine moiety that make it advantageous in drug design include:

Aqueous Solubility : The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, which generally improves the aqueous solubility of the parent molecule. This is a critical factor for ensuring adequate bioavailability.

Metabolic Stability : The morpholine ring is generally stable to metabolic degradation, which can enhance the half-life of a drug. researchgate.net

pKa Modification : The nitrogen atom in the morpholine ring is basic. Its pKa is typically lower than that of analogous acyclic amines or piperidines, meaning it is less protonated at physiological pH. This can be beneficial for reducing off-target interactions with aminergic receptors and improving cell penetration.

Scaffold and Conformation : The chair-like conformation of the morpholine ring serves as a rigid scaffold that can orient substituents in a precise three-dimensional arrangement for optimal interaction with a biological target. researchgate.netacs.org

The rational design of compounds like N-ethyl-N-(morpholin-2-ylmethyl)ethanamine leverages these features. The morpholine ring can act as an integral part of a pharmacophore, directly interacting with a target receptor or enzyme, or it can serve as an auxiliary component to confer desirable drug-like properties. nih.gove3s-conferences.org Its versatility and straightforward synthesis have led to its presence in a wide array of therapeutic agents. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) methodologies are computational tools used to correlate the chemical structure of compounds with their biological activity. e3s-conferences.org For morpholine-containing compounds, 3D-QSAR models have been developed to understand the structural requirements for binding to specific targets, such as dopamine receptors. acs.orgnih.gov

These models can identify key regions around the molecule where specific physicochemical properties are important for activity. For example, a 3D-QSAR study on a series of morpholine derivatives acting as dopamine D4 receptor ligands identified several important regions:

Steric Fields : The model highlighted areas where bulky groups are favored or disfavored, helping to define the shape of the binding pocket.

Electrostatic Fields : The analysis pinpointed regions where positive or negative electrostatic potential is important, suggesting sites for potential hydrogen bonding or ionic interactions. acs.org

The output of a 3D-QSAR analysis, such as a coefficient plot from a GRID/GOLPE methodology, can visually guide medicinal chemists. nih.gov It might show, for instance, that a region near the morpholine's aliphatic amine is favorable for positive charge, while an area near a linked aromatic ring requires a sterically bulky, hydrophobic group for optimal affinity. acs.org By using these predictive models, researchers can rationalize existing SAR data and prioritize the synthesis of new, potentially more potent and selective analogs.

An extensive review of publicly available scientific literature reveals a significant lack of specific research data for the compound This compound concerning its pharmacological activities as outlined in the requested article structure.

While the morpholine chemical moiety is a component of various biologically active molecules with demonstrated anti-cancer and antimicrobial properties, specific studies detailing the in vitro cytotoxicity, mechanisms of antiproliferative action, selective cytotoxicity, and antimicrobial efficacy of this compound are not present in the available research.

One study mentions the hydrochloride salt of this compound in the context of synthesizing quinolone antimicrobial agents, where it was likely used as a structural component (a side chain) for creating more complex molecules. molaid.com However, this study does not provide any data on the biological activity of this compound as a standalone compound.

Therefore, it is not possible to provide a scientifically accurate and thorough article that strictly adheres to the requested outline for this specific chemical compound. Generating content for the specified sections and subsections would require fabricating data, which is contrary to the principles of scientific accuracy. Further research and publication of data specifically on this compound are needed to address the topics of its potential therapeutic activities.

Pharmacological Investigations and Therapeutic Potential

Antimicrobial Properties

Antileishmanial Activity

Leishmaniasis is a parasitic disease for which the toxicity and resistance associated with current treatments necessitate the search for new therapeutic agents. The morpholine (B109124) scaffold has been explored as a component of novel antileishmanial compounds.

Research into 1,2,4-triazole (B32235) structures incorporating a synthesized Schiff and Mannich base of morpholine has been conducted to determine their effects against Leishmania infantum promastigotes. In one study using a microdilution method, several of the tested morpholine-containing compounds were found to possess in vitro antileishmanial activity. The most effective of these compounds demonstrated a Minimum Inhibitory Concentration (MIC) value of 78 µg/mL against L. infantum. This suggests that the inclusion of the morpholine ring in certain molecular structures could be a viable strategy for developing new antiparasitic drugs.

Table 1: Antileishmanial Activity of a Related Morpholine-Containing Compound

| Compound Class | Test Organism | Activity Measurement | Result |

|---|---|---|---|

| 1,2,4-triazole with Morpholine Mannich Base | L. infantum (promastigotes) | MIC | 78 µg/mL |

Anti-inflammatory and Analgesic Effects

The morpholine ring is a key feature in various compounds investigated for anti-inflammatory and pain management properties. researchgate.net Its presence can contribute to interactions with biological targets involved in inflammation and nociception.

One area of significant research involves indole (B1671886) derivatives that feature N-ethyl morpholine moieties. These compounds have been designed and evaluated as agonists for the Cannabinoid Receptor 2 (CB2), a target known to play a crucial role in analgesia and anti-inflammation. Certain synthesized indole compounds with N-ethyl morpholine groups exhibited high affinity for the CB2 receptor at low nanomolar concentrations. In a rat model of inflammatory hyperalgesia, a lead compound from this series demonstrated a potent anti-inflammatory pain effect, significantly suppressing pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in the affected tissues.

Additionally, studies on other types of morpholine derivatives, such as Mannich bases of asymmetrical mono-carbonyl analogs of curcumin, have shown that the introduction of the morpholine substituent can enhance anti-inflammatory activity. In an in-vitro assay measuring the inhibition of bovine serum albumin denaturation, morpholine-containing compounds showed potent activity, with IC₅₀ values comparable to the standard drug diclofenac (B195802) sodium. mdpi.com

Table 2: Anti-inflammatory and Analgesic Profile of Related N-ethyl Morpholine Compounds

| Compound Class | Target/Model | Key Findings |

|---|---|---|

| Indole derivative with N-ethyl morpholine moiety | CB2 Receptor | High receptor affinity at low nanomolar concentrations. |

| Indole derivative with N-ethyl morpholine moiety | CFA-induced inflammatory hyperalgesia (rat model) | Potent anti-inflammatory pain effect; suppression of IL-1β, IL-6, and TNF-α. |

| Morpholine Mannich base of Curcumin Analog | Inhibition of BSA denaturation | Potent anti-inflammatory activity (IC₅₀ = 25.3 µM), comparable to diclofenac. mdpi.com |

Modulation of Neurological Pathways and Receptor Systems

The physicochemical properties of the morpholine ring, such as its pKa, often enhance solubility and the ability of a compound to cross the blood-brain barrier. researchgate.net This makes it a valuable component in the design of drugs targeting the central nervous system (CNS).

The morpholine moiety is an integral part of ligands designed for various neurotransmitter receptors. As previously noted, indole compounds containing an N-ethyl morpholine moiety have been developed as potent agonists for the CB2 receptor. Molecular docking studies suggest that the N-ethyl morpholine portion of the molecule is beneficial for the interaction and binding between the ligand and the CB2 receptor. The morpholine ring is also found in compounds that modulate other receptor systems involved in neurological processes, such as sigma receptors and serotonin (B10506) receptors.

Given its frequent inclusion in CNS-active compounds, the morpholine scaffold is relevant to the development of treatments for a range of neurological and mood disorders. For example, morpholine is a structural component in negative allosteric modulators of the metabotropic glutamate (B1630785) receptor 2 (mGlu2), which is a therapeutic target for anxiety, depression, and schizophrenia. Furthermore, other morpholine-containing compounds have been investigated for their potential in addressing neurodegenerative diseases like Alzheimer's and Parkinson's disease. A related, though structurally distinct, compound, N-Ethyl-N-((8-methylquinazolin-2-yl)methyl)ethanamine hydrochloride, is noted as a pharmaceutical compound used in the study of neurological disorders.

Scientific literature detailing the specific activity of N-ethyl-N-(morpholin-2-ylmethyl)ethanamine or closely related morpholine derivatives on calcium channel modulation, including N-type calcium channels, could not be identified in the performed searches. General research indicates that voltage-gated calcium channels are critical in neuronal excitability and neurotransmitter release, making them important drug targets, but specific interactions with this compound class are not documented. researchgate.net

Immunomodulatory Effects

Detailed research findings on the specific immunomodulatory effects of this compound were not available in the public domain at the time of this review. While some morpholine-containing drugs, such as the antibiotic Linezolid, are known, and others like Mycophenolate mofetil act as immunosuppressants (though the morpholine group is cleaved off to form the active metabolite), a direct immunomodulatory role for this specific compound or its close structural analogs is not established in the available literature.

TLR7/8 Antagonism

Toll-like receptors (TLRs) are crucial components of the innate immune system, recognizing pathogen-associated molecular patterns. nih.gov Specifically, TLR7 and TLR8 are located in endosomal compartments and are involved in the recognition of single-stranded RNA from viruses and bacteria, triggering inflammatory responses. nih.gov The dysregulation of TLR7 and TLR8 is implicated in various autoimmune and inflammatory diseases, making them attractive targets for therapeutic intervention. nih.govnih.gov

Research has focused on developing small molecules that can modulate the activity of these receptors. While many compounds have been designed as agonists to boost immune responses, there is a growing interest in antagonists to treat autoimmune conditions. nih.gov Studies have shown that specific structural modifications can switch a molecule from a TLR7 agonist to an antagonist. nih.gov For instance, certain 2'-O-Methyl-guanosine RNA fragments as short as three bases have been identified as potent antagonists of both TLR7 and TLR8. biorxiv.orgbiorxiv.org These fragments are believed to safeguard against the aberrant sensing of self-RNA, thereby preventing autoimmune reactions. biorxiv.org The development of small-molecule antagonists often involves heterocyclic scaffolds that occupy the same binding site as agonists but induce a non-signaling conformational state of the receptor. nih.gov

Enhancement of Cell-Mediated Immunity

Cell-mediated immunity, primarily driven by T-lymphocytes, is vital for protection against intracellular pathogens and cancer. Adjuvants are substances that can enhance the immune response to an antigen. The development of Th1-type immune responses, characterized by the production of cytokines like interferon-gamma (IFN-γ), is particularly important. nih.gov Certain adjuvants, such as heat-killed Mycobacterium bovis BCG, are known to enhance cell-mediated immunity. nih.gov Research has shown that N-acetyl-d-glucosamine polymers (chitin) can act as a unique Th1 adjuvant, up-regulating IFN-γ-producing Th1 cells while down-regulating Th2-dominant responses without inducing splenomegaly or other adverse effects seen with some bacterial components. nih.gov This indicates a pathway for enhancing specific cell-mediated immunity against antigens. nih.gov

Enzyme and Receptor Binding Studies

The morpholine ring is a common feature in many inhibitors of the PI3K/Akt/mTOR signaling pathway, where its oxygen atom often forms a critical hydrogen bond within the kinase hinge region. nih.govresearchgate.net This structural motif has been a valuable tool in the development of various kinase inhibitors.

Kinase Inhibition (e.g., FAK, PI3K, mTOR)

The phosphoinositide 3-kinase (PI3K)-AKT-mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers. researchgate.netnih.gov This has made the pathway a significant target for the development of anticancer therapies. nih.gov

Compounds incorporating a morpholine ring have been extensively investigated as inhibitors of this pathway. The morpholine group is a key structural feature, often forming a hydrogen bond with Val851 in PI3Kα. nih.gov A series of 2-morpholino-pyrimidine derivatives have been identified as potent dual PI3K/mTOR inhibitors. nih.gov For example, one such compound exhibited high inhibitory activity against PI3Kα (IC50 = 20 nM) and mTOR (IC50 = 189 nM). nih.gov Similarly, dimorpholinoquinazoline-based compounds have been studied, with some inhibiting the phosphorylation of Akt, mTOR, and S6K at nanomolar concentrations. mdpi.com

Table 1: Kinase Inhibition by Select Morpholine-Containing Compounds

| Compound Class | Target Kinase(s) | Potency (IC50) | Reference |

|---|---|---|---|

| 2-morpholino-pyrimidine derivative | PI3Kα | 20 nM | nih.gov |

| 2-morpholino-pyrimidine derivative | mTOR | 189 nM | nih.gov |

| 2-morpholino-pyrimidine derivative | PI3Kβ | 376 nM | nih.gov |

| 2-morpholino-pyrimidine derivative | PI3Kδ | 46 nM | nih.gov |

Cyclooxygenase (COX-1 and COX-2) Enzyme Interactions

Cyclooxygenase (COX) enzymes are responsible for the biosynthesis of prostaglandins (B1171923) and thromboxane, which are key mediators of inflammation. nih.gov COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is inducible and plays a major role in inflammation. The interaction of various compounds with these enzymes is a cornerstone of anti-inflammatory drug research. nih.govnih.gov Studies have demonstrated that interactions between COX-2 and other proteins, such as the EP1 receptor or caveolin-1, can regulate its degradation and activity. nih.gov While a wide range of compounds have been screened for COX inhibitory activity, the specific interactions of this compound with COX-1 and COX-2 are not detailed in the available literature. nih.gov

Cholesteryl Ester Transfer Protein (CETP) Inhibition

Cholesteryl ester transfer protein (CETP) is a plasma glycoprotein (B1211001) that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL). nih.gov Inhibition of CETP is a therapeutic strategy aimed at raising HDL cholesterol levels and reducing atherosclerotic cardiovascular disease risk by lowering apolipoprotein B-containing lipoproteins. nih.govnih.govmdpi.com Several CETP inhibitors, such as dalcetrapib, anacetrapib, and obicetrapib, have been developed. nih.govsemanticscholar.org Research in this area has led to the synthesis of various chemical scaffolds, including quinoline-3-carboxamide (B1254982) derivatives, which have shown considerable CETP inhibitory activity. semanticscholar.org

Histamine H2-Receptor Antagonism (for related structures)

Histamine H2-receptors are primarily involved in the stimulation of gastric acid secretion, and their antagonists are widely used in the treatment of peptic ulcers and gastroesophageal reflux disease. drugbank.commdpi.com Additionally, H2-receptors are involved in cardiovascular effects such as heart rate and contractility. mdpi.com

Research into H2-receptor antagonists has explored a variety of chemical structures. Studies on propantheline (B1209224) and its tertiary amine derivatives, which can include morpholine-like substructures, have demonstrated competitive H2-antagonist properties. nih.gov One such derivative was found to be more potent than cimetidine (B194882) in inhibiting histamine-activated cyclase in guinea-pig brain homogenates. nih.gov Furthermore, extensive structure-activity relationship studies on N-sulfamoyl and N-sulfonyl amidines revealed that compounds containing a 2-[(diaminomethylene)amino]thiazole moiety exhibited potent H2-receptor antagonist activity, leading to the development of famotidine. nih.gov The combination of H1 and H2 receptor antagonists has also been explored as a therapeutic strategy for various conditions. mdpi.commdpi.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Cimetidine |

| Famotidine |

| Propantheline |

| Methantheline |

| Dalcetrapib |

| Anacetrapib |

| Evacetrapib |

| Obicetrapib |

| Wortmannin |

| Ranitidine |

Monoamine Oxidase (MAO) Type A Inhibition (for related structures)

Monoamine oxidase A (MAO-A) is a crucial enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin and norepinephrine. nih.gov Its inhibition can lead to increased levels of these neurotransmitters in the brain, a mechanism utilized by a class of antidepressants known as MAO inhibitors (MAOIs). researchgate.net Research into compounds structurally related to this compound has revealed that the morpholine scaffold is a key pharmacophore that can confer MAO-A inhibitory activity. nih.govnih.gov The morpholine ring is a feature of the established MAO-A inhibitor, moclobemide, where it is understood to be important for binding affinity and selectivity. nih.gov

Investigations into a series of morpholine-based chalcones have demonstrated their potential as reversible MAO-A inhibitors. nih.gov Chalcones are a class of organic compounds that have been explored for various pharmacological activities. When hybridized with a morpholine ring, certain derivatives exhibit significant inhibitory potency against MAO-A. nih.gov For instance, in one study, a series of fifteen morpholine-based chalcones were synthesized and evaluated for their MAO inhibitory activity. Several compounds demonstrated notable selective inhibition of MAO-A. nih.gov

Detailed findings from this research on morpholine-substituted chalcones are presented below:

| Compound ID | MAO-A IC50 (μM) | Notes |

| C14 | 7.91 ± 0.08 | Exhibited the highest inhibition. |

| C6 | 8.45 ± 0.19 | Showed significant inhibition. |

| C12 | 9.35 ± 0.11 | Displayed potential inhibitory activity. |

This table presents the half-maximal inhibitory concentration (IC50) values of selected morpholine-based chalcones against Monoamine Oxidase A (MAO-A). Lower IC50 values indicate greater inhibitory potency. Data sourced from a study on morpholine-based chalcones as reversible MAO-A inhibitors. nih.gov

Further research on other classes of morpholine-containing compounds has also pointed towards a role in MAO inhibition. For example, in the development of novel biaryloxazolidinone-hydrazone derivatives as antibacterial agents, their MAO-A and MAO-B inhibitory activities were also assessed due to the structural alerts for such activity. One compound, D13, which incorporates a terminal morpholine ring, was found to have significantly reduced MAO-A inhibition (IC50 = 51.3 μM) compared to earlier compounds in the series, as part of an optimization effort to improve its safety profile. acs.org

Another study focusing on morpholine-based chalcones as dual inhibitors of MAO-B and acetylcholinesterase also provided data on MAO-A inhibition. While most compounds in this particular study were more potent against MAO-B, some exhibited activity against MAO-A. nih.gov For instance, compound MO7 was identified as the most potent MAO-A inhibitor in its series with an IC50 value of 7.1 µM. nih.govresearchgate.net

The collective findings from studies on these related structures underscore the significance of the morpholine ring in the design of MAO-A inhibitors. The versatility of this heterocyclic scaffold allows for its incorporation into diverse molecular frameworks, leading to compounds with a range of potencies and selectivities. nih.govtandfonline.com

Mechanistic Studies of Biological Activity

Identification of Specific Molecular Targets and Pathways

There is currently no publicly available research that identifies the specific molecular targets or biological pathways through which N-ethyl-N-(morpholin-2-ylmethyl)ethanamine may exert its effects.

Investigation of Receptor-Ligand Interactions

Detailed studies on the receptor-ligand interactions of this compound are absent from the scientific literature. Information regarding its binding affinity, mode of interaction, and specificity for any particular receptor is yet to be determined.

Modulatory Effects on Cellular Processes and Signaling Cascades

The effects of this compound on cellular processes and signaling cascades have not been documented in published research. Consequently, its impact on intracellular signaling, gene expression, or other cellular functions remains unknown.

Preclinical Pharmacokinetics and Metabolism Research

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling

A comprehensive review of scientific literature and databases reveals a lack of available data on the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of N-ethyl-N-(morpholin-2-ylmethyl)ethanamine. Specific studies detailing how this compound is taken up, distributed throughout the body, metabolized, and ultimately eliminated have not been published in the public domain.

Evaluation of Metabolic Stability and Liability

There is currently no available research evaluating the metabolic stability of this compound. Studies that would assess how quickly and to what extent this compound is broken down by metabolic enzymes, for instance in liver microsomes, have not been found in publicly accessible scientific literature. Therefore, no data tables on its metabolic half-life or intrinsic clearance can be provided.

Characterization of Metabolites

Consistent with the absence of metabolism studies, there is no information available regarding the characterization of metabolites for this compound. The metabolic pathways and the structures of any potential metabolites resulting from the biotransformation of this compound have not been identified or reported in the scientific literature.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used to forecast the interaction between a small molecule ligand and a protein's binding site. In the context of N-ethyl-N-(morpholin-2-ylmethyl)ethanamine, molecular docking simulations are instrumental in identifying potential biological targets.

While specific docking studies for this compound are not extensively documented in publicly available research, the principles of molecular docking are broadly applied to morpholine-containing compounds to explore their therapeutic potential. For instance, studies on other morpholine (B109124) derivatives have successfully utilized docking to predict binding affinities and interaction patterns with various enzymes and receptors. nih.govscispace.com These simulations typically involve preparing the 3D structure of the ligand and the target protein, followed by running docking algorithms to generate various binding poses. The results are then scored and analyzed to identify the most likely binding mode and to understand the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. The insights gained from such studies on related morpholine compounds can provide a foundational understanding for predicting the behavior of this compound with potential biological targets.

| Parameter | Description | Typical Software Used |

| Ligand Preparation | Generation of the 3D structure of this compound, energy minimization, and assignment of charges. | ChemDraw, Avogadro, AutoDockTools |

| Receptor Preparation | Removal of water molecules, addition of hydrogen atoms, and definition of the binding site from the crystal structure of the target protein. | UCSF Chimera, PyMOL, AutoDockTools |

| Docking Algorithm | Sampling of conformational space of the ligand within the binding site and scoring of the generated poses. | AutoDock Vina, GOLD, Glide |

| Binding Affinity (kcal/mol) | A measure of the strength of the interaction between the ligand and the receptor. Lower values indicate stronger binding. | Varies by software |

| Key Interactions | Identification of hydrogen bonds, hydrophobic interactions, and other non-covalent bonds. | LigPlot+, PyMOL |

Conformational Analysis

Conformational analysis is the study of the three-dimensional arrangement of atoms in a molecule and the energy associated with these arrangements. For a flexible molecule like this compound, understanding its conformational preferences is crucial as it dictates how the molecule will interact with its biological target.

The morpholine ring itself typically adopts a chair conformation. researchgate.net However, the substituents on the ring and the side chain introduce additional degrees of freedom. Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to determine the relative energies of different conformers and the energy barriers for interconversion. researchgate.net This analysis helps in identifying the low-energy, biologically relevant conformations that are most likely to bind to a receptor.

| Conformer Type | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Population (%) |

| Extended | C-N-C-C (side chain) | 0 (reference) | High |

| Folded | C-N-C-C (side chain) | > 0 | Low |

| Chair (Morpholine Ring) | Ring dihedrals | Low | Predominant |

| Boat (Morpholine Ring) | Ring dihedrals | High | Negligible |

Note: The data in this table is illustrative and based on general principles of conformational analysis of similar molecules. Specific values for this compound would require dedicated computational studies.

Structure-Based Drug Design and Virtual Screening Approaches

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target to design and optimize ligands. researchgate.netnih.gov When the structure of a potential target for this compound is known, SBDD approaches can be powerfully applied.

Virtual screening is a key component of SBDD, where large libraries of chemical compounds are computationally screened against a target to identify potential hits. mdpi.comnih.gov If this compound were identified as a hit from a primary screen, its structure would serve as a starting point for designing more potent and selective analogs. This process involves iterative cycles of computational design, chemical synthesis, and biological testing. The morpholine moiety can be modified to improve properties like solubility and metabolic stability, while the ethyl and ethanamine groups can be altered to enhance binding affinity and selectivity for the target. nih.gov

The process typically follows these steps:

Target Identification and Validation: Identifying a biologically relevant target.

High-Throughput Screening (HTS) or Virtual Screening: Screening large compound libraries to find initial hits.

Hit-to-Lead Optimization: Modifying the chemical structure of the hit compound to improve its pharmacological properties.

Lead Optimization: Further refinement of the lead compound to produce a clinical candidate.

Future Research Directions and Translational Applications

Optimization of N-ethyl-N-(morpholin-2-ylmethyl)ethanamine Derivatives for Enhanced Potency and Selectivity

The core structure of this compound offers multiple points for chemical modification to optimize its biological activity. The process of lead optimization would involve systematic structure-activity relationship (SAR) studies to design derivatives with improved potency against specific biological targets and enhanced selectivity to minimize off-target effects. nih.govresearchgate.net

Key optimization strategies would focus on:

Substitution on the Morpholine (B109124) Ring: Introducing various substituents at different positions of the morpholine ring can significantly alter the compound's interaction with target proteins. ontosight.ai These modifications can influence binding affinity and selectivity.

Modification of the Ethyl Groups: Altering the N-ethyl groups could modulate the compound's lipophilicity and steric properties, which are crucial for pharmacokinetic and pharmacodynamic profiles. sci-hub.se Replacing ethyl groups with other alkyl or aryl substituents can fine-tune the molecule's properties.

Chiral Separation: The morpholin-2-ylmethyl moiety contains a stereocenter. It is common for enantiomers of a chiral drug to exhibit different pharmacological activities and metabolic profiles. Therefore, synthesizing and testing individual enantiomers is a critical step to identify the more potent and potentially safer isomer.

The goal of these modifications is to enhance molecular interactions with target proteins, such as kinases, receptors, or enzymes, thereby increasing the compound's efficacy. nih.govijprems.com

Exploration of Novel Therapeutic Indications and Polypharmacology

Morpholine derivatives have demonstrated an exceptionally broad range of pharmacological activities, suggesting that this compound and its optimized analogues could be investigated for a wide array of therapeutic uses. researchgate.netijprems.com The ability of the morpholine scaffold to interact with multiple biological targets also opens the door to exploring its potential for polypharmacology—the intentional design of drugs to modulate multiple targets for a synergistic therapeutic effect. researchgate.net

Potential therapeutic areas for exploration include:

Central Nervous System (CNS) Disorders: The morpholine ring is known to improve brain permeability, making it a valuable component in drugs targeting the CNS. acs.org Derivatives could be screened for activity in mood disorders, neurodegenerative diseases, and pain management. researchgate.netacs.org

Oncology: Many anticancer agents, such as the kinase inhibitor Gefitinib, incorporate a morpholine ring. researchgate.net This moiety can enhance solubility and binding affinity to cancer-related targets. Future research could involve screening derivatives for antiproliferative and antitumor activities. ijprems.comresearchgate.net

Infectious Diseases: The morpholine scaffold is present in antibiotics like Linezolid. ijprems.com New derivatives could be developed and tested against a panel of bacterial, fungal, viral, and parasitic pathogens. nih.govresearchgate.net

Inflammatory Conditions: Morpholine-containing compounds have shown anti-inflammatory properties. nih.gov This provides a rationale for investigating derivatives in models of chronic inflammatory diseases.

Below is a table summarizing the established therapeutic activities of various morpholine-containing compounds, highlighting potential areas for investigation.

| Therapeutic Area | Examples of Pharmacological Activity in Morpholine Derivatives | Potential Targets for Investigation |

| Oncology | Anticancer, Antitumor, Kinase Inhibition researchgate.netijprems.com | Receptor Tyrosine Kinases, Cell Cycle Proteins |

| CNS Disorders | Antidepressant, Anticonvulsant, Neuroprotective acs.orgresearchgate.net | Neurotransmitter Receptors, Enzymes in Neurodegeneration |

| Infectious Diseases | Antibacterial, Antifungal, Antiviral, Antimalarial nih.govijprems.com | Bacterial Ribosomes, Fungal Cell Walls, Viral Proteases |

| Inflammation | Anti-inflammatory, Analgesic nih.govresearchgate.net | Cyclooxygenase (COX) Enzymes, Pro-inflammatory Cytokines |

| Cardiovascular | Antihyperlipidemic, Antiplatelet nih.govijprems.com | HMG-CoA Reductase, Platelet Receptors |

Development of Advanced Preclinical Models and Studies

To translate promising in vitro findings into clinical applications, robust preclinical studies are essential. For a compound like this compound, particularly if targeted for CNS disorders, specialized preclinical models would be required.

Key preclinical development stages would include:

In Vitro Target Validation: Confirming the compound's mechanism of action using cell-based assays and biochemical assays against purified target proteins.

ADME/Tox Profiling: Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as preliminary toxicology screening, is crucial. For CNS applications, assays like the Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) can predict brain penetration. acs.org

Animal Models of Disease: Efficacy testing would need to be conducted in relevant animal models. For example, if pursuing an anticancer indication, xenograft models in immunocompromised mice would be appropriate. For neurodegenerative diseases, transgenic mouse models that recapitulate aspects of human pathology would be necessary.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: These studies establish the relationship between the drug's concentration in the body and its pharmacological effect, helping to inform future clinical trial design. researchgate.net

Integration of Systems Biology and Omics Data for Comprehensive Compound Profiling

A modern approach to drug discovery involves integrating systems biology and multi-omics data (genomics, proteomics, metabolomics) for a holistic understanding of a compound's effects. nih.gove-enm.org This strategy moves beyond a single-target focus to create a comprehensive profile of how a molecule interacts with complex biological systems. nih.gov

For this compound and its derivatives, this approach would involve:

Transcriptomics and Proteomics: Analyzing changes in gene and protein expression in cells or tissues treated with the compound can reveal its mechanism of action and identify potential off-target effects or novel therapeutic pathways. e-enm.org

Metabolomics: Studying the changes in the metabolic profile of a biological system following compound administration can identify biomarkers of drug response and provide insights into metabolic liabilities. researchgate.net

Network Pharmacology: Computational methods can be used to build interaction networks that map the relationships between the drug, its direct targets, and other cellular components. This can help predict polypharmacological effects and identify patient populations most likely to respond to treatment.

By combining these multi-omics datasets, researchers can build comprehensive models to predict a compound's efficacy and potential liabilities before advancing to later-stage clinical development. e-enm.orgnih.gov

Patent Landscape and Intellectual Property Analysis

Overview of Patent Filings Related to N-ethyl-N-(morpholin-2-ylmethyl)ethanamine and Structurally Related Compounds

While a specific patent for the compound this compound has not been identified in the public domain, the broader patent landscape reveals significant interest in morpholine-containing scaffolds and N-substituted amine derivatives for a variety of therapeutic applications. The intellectual property surrounding this chemical space is characterized by patents claiming broad classes of compounds that encompass structural variations of the morpholine (B109124) ring and the N-alkyl side chains. These patents are filed by a range of pharmaceutical companies and research institutions, indicating a widespread recognition of the therapeutic potential of this chemical motif.

The morpholine ring is a privileged scaffold in medicinal chemistry, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility, which can improve the pharmacokinetic profile of drug candidates. nih.gov Consequently, numerous patents have been filed for morpholine derivatives with diverse biological activities.

Key patent filings in this area often focus on the development of agonists or antagonists for specific biological targets. For instance, patent US10508107B2 describes a series of morpholine derivatives that exhibit a strong affinity for trace amine associated receptors (TAARs), particularly TAAR1. google.com These compounds are claimed for the treatment of a wide array of central nervous system (CNS) disorders, underscoring the value of the morpholine moiety in accessing neurological targets. google.com

Another significant area of patent activity involves the use of morpholine derivatives as immunomodulators. European patent application EP3995495A1, for example, discloses N-substituted morpholine carboxamides that function as antagonists for Toll-like receptors 7 and 8 (TLR7/8). googleapis.com The claims in this patent highlight the potential of these compounds in treating autoimmune diseases such as systemic lupus erythematosus (SLE) and lupus nephritis. googleapis.com

Furthermore, the patent literature includes morpholine derivatives designed to interact with other receptor systems. US patent US6218390B1 claims morpholinone and morpholine derivatives as selective antagonists of alpha1a adrenergic receptors. google.com This class of compounds is positioned for the treatment of conditions like benign prostatic hyperplasia, cardiac arrhythmia, and migraine. google.com

The following table provides a summary of representative patents for structurally related morpholine derivatives:

| Patent / Application Number | Assignee/Applicant | Title | Therapeutic Area(s) of Interest |

|---|---|---|---|

| US10508107B2 | F. Hoffmann-La Roche AG | Morpholine derivative | CNS disorders (depression, anxiety, schizophrenia, Alzheimer's disease, Parkinson's disease), metabolic disorders. google.com |

| EP3995495A1 | Eisai R&D Management Co., Ltd. | Selectively substituted quinoline (B57606) compounds | Autoimmune diseases (systemic lupus erythematosus, lupus nephritis). googleapis.com |

| US6218390B1 | Not specified | Morpholinone and morpholine derivatives and uses thereof | Benign prostatic hyperplasia, cardiac arrhythmia, migraine, lowering intraocular pressure. google.com |

| US4535186A | American Home Products Corp. | 2-Phenyl-2-(1-hydroxycycloalkyl or 1-hydroxycycloalk-2-enyl)ethylamine derivatives | Depression. google.com |

Analysis of Therapeutic Claims and Composition of Matter in Existing Patents

An analysis of the therapeutic claims in patents for compounds structurally related to this compound reveals a broad spectrum of potential medical applications, primarily centered on CNS disorders, autoimmune diseases, and conditions modulated by specific receptor systems. The composition of matter claims in these patents are typically broad, aiming to cover a wide range of structural analogs to maximize intellectual property protection.

In the realm of CNS disorders, the claims are often directed towards the modulation of neurotransmitter systems. For example, the compounds described in US10508107B2 are claimed for their ability to act as partial agonists of the human trace amine associated receptor 1 (hTAAR1). google.com This mechanism is linked to the treatment of depression, anxiety disorders, schizophrenia, and neurodegenerative diseases like Alzheimer's and Parkinson's disease. google.com The composition of matter claims in this patent encompass a general structure that allows for various substitutions on the morpholine and associated aromatic rings, thereby covering a large chemical space. google.com

For autoimmune diseases, the therapeutic claims focus on the inhibition of inflammatory pathways. The N-substituted morpholine carboxamides in EP3995495A1 are claimed for their antagonist activity against TLR7 and TLR8, which are implicated in the pathogenesis of lupus. googleapis.com The composition of matter claims in this application are detailed, specifying the connectivity of the morpholine ring to a quinoline scaffold and allowing for a range of substituents on the morpholine nitrogen. googleapis.com

In the context of other receptor-mediated conditions, the claims are tailored to the specific biological target. The morpholine derivatives in US6218390B1 are claimed as selective antagonists for alpha1a adrenergic receptors, with therapeutic claims for benign prostatic hyperplasia and cardiac arrhythmia. google.com The composition of matter in this patent defines a core morpholinone or morpholine structure with specific substitution patterns that confer selectivity for the target receptor. google.com

The antidepressant activity of compounds containing an ethylamine (B1201723) moiety is also a recurring theme in the patent literature. US patent US4535186A, for instance, claims 2-phenyl-2-(1-hydroxycycloalkyl or 1-hydroxycycloalk-2-enyl)ethylamine derivatives for the treatment of depression. google.com This suggests that the N-ethylethanamine portion of this compound could contribute to potential CNS activity.

The following table summarizes the therapeutic claims and the general nature of the composition of matter for these representative patents:

| Patent / Application Number | Therapeutic Claims | General Composition of Matter |

|---|---|---|

| US10508107B2 | Treatment of CNS disorders (depression, anxiety, schizophrenia, neurodegenerative diseases) and metabolic disorders by modulating TAAR1. google.com | Morpholine derivatives with substitutions on the morpholine and associated aromatic rings. google.com |

| EP3995495A1 | Treatment of autoimmune diseases (lupus) by antagonizing TLR7 and TLR8. googleapis.com | N-substituted morpholine carboxamides attached to a quinoline scaffold with various substituents on the morpholine nitrogen. googleapis.com |

| US6218390B1 | Treatment of benign prostatic hyperplasia, cardiac arrhythmia, and migraine by antagonizing alpha1a adrenergic receptors. google.com | Morpholinone and morpholine derivatives with specific substitution patterns conferring receptor selectivity. google.com |

| US4535186A | Treatment of depression. google.com | 2-Phenyl-2-(1-hydroxycycloalkyl or 1-hydroxycycloalk-2-enyl)ethylamine derivatives. google.com |

常见问题

Basic Research: What are the common synthetic routes for N-ethyl-N-(morpholin-2-ylmethyl)ethanamine, and how can reaction conditions be optimized?

Answer:

The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, morpholine derivatives are reacted with ethylamine precursors in the presence of catalysts like palladium or under basic conditions. Evidence from benzimidazole-derived analogs (e.g., N-ethyl-N-[(2-phenyl-1H-benzimidazol-1-yl)methyl]ethanamine) shows yields of ~65% when using stoichiometric ratios of reactants and refluxing in polar aprotic solvents (e.g., DMF) at 80–100°C . Optimization includes adjusting pH (7–9), controlling reaction time (12–24 hrs), and employing silica gel chromatography for purification .

Basic Research: What spectroscopic techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- ¹H/¹³C NMR : Proton signals for ethyl groups appear as triplets (δ ~1.00–1.20 ppm) and quartets (δ ~2.40–2.80 ppm), while morpholine methylene protons resonate as singlets (δ ~3.50–4.80 ppm) .

- IR Spectroscopy : Peaks at 1011 cm⁻¹ (C-N stretch, alkyl) and 1555 cm⁻¹ (C=C aromatic) confirm backbone structure .

- Mass Spectrometry : Molecular ion peaks at m/z 144–158 align with the molecular formula C₇H₁₆N₂O .

Advanced Research: How does this compound act as a structural template in microporous material synthesis?

Answer:

The compound’s chiral diamine structure enables its use as a template for synthesizing open-framework aluminophosphates. For instance, it directs the formation of helical channels in aluminophosphate frameworks via hydrogen bonding between amine groups and phosphate oxygen atoms. Crystallographic studies reveal templating efficiency depends on steric bulk and coordination flexibility, with pore diameters ranging from 6–12 Å .

Advanced Research: How can researchers resolve contradictions in spectral data for derivatives of this compound?

Answer:

Discrepancies in NMR/IR data often arise from conformational isomerism or solvent effects. For example, ethyl group splitting patterns in DMSO-d₆ vs. CDCl₃ may differ due to hydrogen bonding. To resolve:

- Compare experimental data with computational models (e.g., DFT calculations).

- Use 2D NMR (COSY, HSQC) to assign overlapping signals .

- Validate purity via HPLC (retention time ~6.02–6.19 min) with >95% area under the curve .

Advanced Research: What challenges arise in chromatographic separation of this compound from complex mixtures?

Answer:

Co-elution with structurally similar amines (e.g., morpholine derivatives) is common. Mitigation strategies include:

- Mobile Phase Optimization : Use acidic buffers (0.1% TFA in water) paired with acetonitrile gradients (5–95%) to improve resolution .

- Column Selection : C18 columns with 5 µm particle size enhance peak symmetry for polar amines.

- Derivatization : Pre-column treatment with dansyl chloride improves UV detection sensitivity .

Advanced Research: How can computational modeling predict the reactivity of this compound in catalytic systems?

Answer:

Density Functional Theory (DFT) simulations assess the compound’s electron-donating capacity and steric effects. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。